Tert-butyl isothiazol-3-ylcarbamate
CAS No.: 72592-18-8
Cat. No.: VC2724294
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72592-18-8 |
|---|---|
| Molecular Formula | C8H12N2O2S |
| Molecular Weight | 200.26 g/mol |
| IUPAC Name | tert-butyl N-(1,2-thiazol-3-yl)carbamate |
| Standard InChI | InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)9-6-4-5-13-10-6/h4-5H,1-3H3,(H,9,10,11) |
| Standard InChI Key | JDQPAFHESRAVIQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=NSC=C1 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=NSC=C1 |
Introduction
Tert-butyl isothiazol-3-ylcarbamate is a small organic molecule that belongs to the class of carbamates, which are widely studied for their diverse applications in medicinal chemistry and material science. This compound features an isothiazole ring, a tert-butyl group, and a carbamate functional group, contributing to its unique chemical and biological properties.
Synthesis
Tert-butyl isothiazol-3-ylcarbamate can be synthesized through reactions involving isothiazole derivatives and tert-butyl carbamates. Common methods include:
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Carbamoylation Reaction: Reacting an isothiazole amine derivative with tert-butyl chloroformate in the presence of a base.
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Coupling Reactions: Using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance reaction efficiency .
Biological Activity
Carbamates, including tert-butyl isothiazol-3-ylcarbamate, are often explored for their pharmacological potential due to their ability to interact with biological targets such as enzymes and receptors.
Potential Applications
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Anti-inflammatory Activity:
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Antimicrobial Activity:
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Drug Development:
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The carbamate moiety is frequently employed in prodrug design to improve drug stability and delivery.
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Mechanism of Action
The biological activity of tert-butyl isothiazol-3-ylcarbamate likely involves:
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Covalent interactions with active sites of enzymes due to the electrophilic nature of the carbamate group.
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Modulation of oxidative stress pathways via the sulfur atom in the isothiazole ring.
Toxicity and Safety Profile
While specific toxicity data for tert-butyl isothiazol-3-ylcarbamate is unavailable, general considerations include:
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Carbamates may inhibit acetylcholinesterase at high doses, leading to neurotoxic effects.
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Proper handling and storage conditions are required to prevent degradation or hazardous exposure.
Research Outlook
Tert-butyl isothiazol-3-ylcarbamate represents a promising scaffold for further exploration in medicinal chemistry due to its structural versatility and potential bioactivity. Future studies should focus on:
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Detailed pharmacokinetics and pharmacodynamics.
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Structural optimization for targeted biological applications.
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Comprehensive toxicity profiling.
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